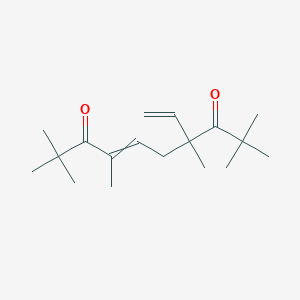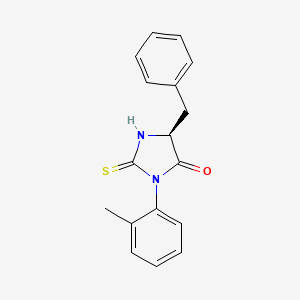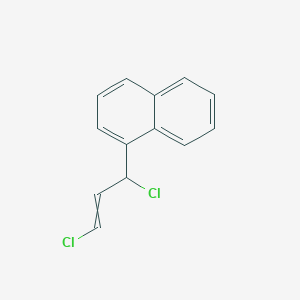
Diethyl (3,5,5,5-tetrachloro-2-methylpentan-2-yl)propanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl (3,5,5,5-tetrachloro-2-methylpentan-2-yl)propanedioate is a chemical compound with the molecular formula C13H20O4Cl4 . This compound is characterized by its complex structure, which includes multiple chlorine atoms and ester functional groups. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of Diethyl (3,5,5,5-tetrachloro-2-methylpentan-2-yl)propanedioate involves several steps. One common method includes the reaction of diethyl malonate with a chlorinated alkyl halide under basic conditions. The reaction typically requires a strong base such as sodium ethoxide and is conducted in an anhydrous solvent like ethanol. The reaction mixture is then refluxed to ensure complete conversion of the reactants to the desired product .
Chemical Reactions Analysis
Diethyl (3,5,5,5-tetrachloro-2-methylpentan-2-yl)propanedioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The chlorine atoms in the compound can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Scientific Research Applications
Diethyl (3,5,5,5-tetrachloro-2-methylpentan-2-yl)propanedioate is utilized in various fields of scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Mechanism of Action
The mechanism of action of Diethyl (3,5,5,5-tetrachloro-2-methylpentan-2-yl)propanedioate involves its interaction with various molecular targets. The compound can act as an electrophile due to the presence of multiple chlorine atoms, making it reactive towards nucleophiles. This reactivity is exploited in various chemical reactions to form new bonds and create more complex structures .
Comparison with Similar Compounds
Diethyl (3,5,5,5-tetrachloro-2-methylpentan-2-yl)propanedioate can be compared with other similar compounds such as:
Diethyl malonate: A simpler ester with similar reactivity but lacking the chlorinated alkyl group.
Tetrachloromethane: A chlorinated compound with high reactivity but different functional groups.
Ethyl acetoacetate: Another ester used in organic synthesis with different substituents.
The uniqueness of this compound lies in its combination of ester and chlorinated alkyl groups, which confer distinct reactivity and applications in various fields.
Properties
IUPAC Name |
diethyl 2-(3,5,5,5-tetrachloro-2-methylpentan-2-yl)propanedioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20Cl4O4/c1-5-20-10(18)9(11(19)21-6-2)12(3,4)8(14)7-13(15,16)17/h8-9H,5-7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFPGBJXAMZMWDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)OCC)C(C)(C)C(CC(Cl)(Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20Cl4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90706448 |
Source


|
| Record name | Diethyl (3,5,5,5-tetrachloro-2-methylpentan-2-yl)propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90706448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62394-49-4 |
Source


|
| Record name | Diethyl (3,5,5,5-tetrachloro-2-methylpentan-2-yl)propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90706448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(Diethylamino)methylidene]-2,3-dihydro-1H-inden-1-one](/img/structure/B14536312.png)
![1,7-Dimethyl-7H-pyrido[3,2-c]carbazol-1-ium iodide](/img/structure/B14536319.png)
![Methanamine, N-[2-methyl-1-(1-naphthalenyl)propylidene]-, (Z)-](/img/structure/B14536320.png)
![N-[2-chloroprop-2-enoxy(propoxy)phosphoryl]-N-ethylethanamine](/img/structure/B14536328.png)
![1-Methyl-6-phenyl-1H-pyrrolo[1,2-a]imidazol-2(3H)-one](/img/structure/B14536330.png)

![2-Chloro-1-methyl-6-phenylpyrrolo[1,2-a]imidazole;sulfuric acid](/img/structure/B14536346.png)
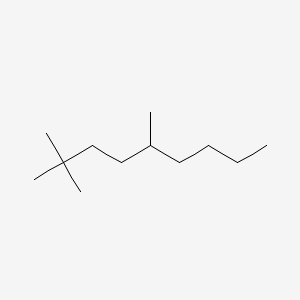
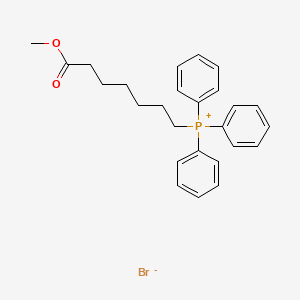
![1,1-Diphenyl-3-[(trimethylsilyl)oxy]silolane](/img/structure/B14536354.png)
